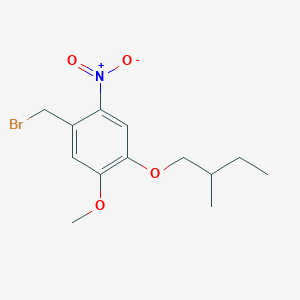
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol
Overview
Description
“3-Amino-1-(3,4-dimethylphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H17NO . Its molecular weight is 179.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (-NH2), a propanol group (-CH2CH2CH2OH), and a 3,4-dimethylphenyl group .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 328.8±30.0 °C, and its predicted density is 1.034±0.06 g/cm3 . The pKa value is predicted to be 14.41±0.20 .Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Research has indicated that derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including compounds with a 3,4-dimethoxyphenethyl group, exhibit substantial cardioselectivity. These compounds have been compared with known beta-blockers, revealing that certain derivatives have a higher affinity for beta-1 adrenoceptors, which are primarily found in the heart. This finding suggests potential applications in the development of heart-specific beta-blockers (Rzeszotarski et al., 1979).
Conformational Analyses of Amino-Propan-1-ol Derivatives
A study reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting their conformational diversity in different environments. These structures provide insights into how such compounds interact at the molecular level, which could be crucial for designing drugs with specific molecular targets (Nitek et al., 2020).
Schiff Base Derivatives for Structural and Spectroscopic Investigation
Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol have been synthesized and characterized. These compounds have shown potential for various applications due to their structural properties and spectroscopic behaviors. Such research contributes to the understanding of the molecular structure and reactivity of these compounds, which is vital for their application in material science and catalysis (Khalid et al., 2018).
Synthesis and Characterization of Disperse Dyes Based on Enaminones
Enaminones derived from 3-Dimethyl amino-1-phenyl propenone and related compounds have been used to synthesize disperse dyes. The structural and spectroscopic characterization of these dyes suggests their potential application in the textile industry. This research highlights the versatility of amino-propan-1-ol derivatives in synthesizing novel compounds with practical applications (Elapasery et al., 2020).
Electroluminescent Conjugated Polyelectrolytes
Studies have also explored the synthesis of conjugated polyelectrolytes based on polyfluorene derivatives, incorporating amino-propan-1-ol structures. These materials exhibit promising electroluminescent properties, suggesting potential applications in optoelectronic devices such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs) (Huang et al., 2004).
Safety and Hazards
Specific safety and hazard information for “3-Amino-1-(3,4-dimethylphenyl)propan-1-ol” is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other reliable sources for specific safety information .
Properties
IUPAC Name |
3-amino-1-(3,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRDNIICOHCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)
![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)
![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)




![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)


